2-(4-Fluorophenoxy)aniline

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry groups developing type II kinase inhibitors targeting c-Met, VEGFR, or PDGFR require an ortho-substituted aniline to pre-organize a bent diaryl ether geometry for DFG-out pocket binding. 2-(4-Fluorophenoxy)aniline (CAS 3169-71-9) provides this critical ~60-90° ring angle and a 4-fluorine motif for improved metabolic stability. Neuroscience teams pursuing Cav2.2/Cav3.2 channel blockers can leverage it to generate MONIRO-1 analogs with up to 7-fold enhanced potency. - Enables ATP-competitive inhibitor scaffolds not accessible with para-substituted regioisomers. - 4-Fluorine blocks CYP450-mediated oxidation, extending lead half-life. - Available in research quantities (100 mg-25 g) with consistent 95-97% purity.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
CAS No. 3169-71-9
Cat. No. B1309660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)aniline
CAS3169-71-9
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
InChIKeyHTUQBFIJDVYEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)aniline (CAS 3169-71-9): A Fluorinated ortho-Phenoxyaniline Building Block for Kinase-Targeted Drug Discovery and Advanced Material Synthesis


2-(4-Fluorophenoxy)aniline (CAS 3169-71-9) is a fluorinated diaryl ether aniline derivative with molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . The compound features an ortho-amino substitution on one phenyl ring and a para-fluorine substituent on the opposing phenoxy ring, creating a distinctive electronic and steric profile compared to its non-fluorinated (2-phenoxyaniline, CAS 2688-84-8) and regioisomeric (4-(4-fluorophenoxy)aniline, CAS 36160-82-4) analogs . It exists as a white crystalline solid with a melting point of 62–66 °C and a boiling point of approximately 288 °C, and is commercially available at typical purities of 95–97% . Its primary value lies as a versatile synthetic intermediate for constructing kinase inhibitors, anticancer thiourea derivatives, and fluorinated polyimide materials, where the 4-fluorophenoxy motif enhances target binding affinity and metabolic stability [1].

Why 2-(4-Fluorophenoxy)aniline Cannot Be Replaced by Generic Phenoxyanilines in Rational Drug Design


Substituting 2-(4-fluorophenoxy)aniline with its non-fluorinated analog (2-phenoxyaniline) or para-substituted regioisomer (4-(4-fluorophenoxy)aniline) introduces predictable yet consequential alterations in both physicochemical properties and biological target engagement. The para-fluorine atom increases the computed logP from 2.46 (2-phenoxyaniline) to 2.75, thereby modulating membrane permeability and promiscuity profiles in cell-based assays . Furthermore, the ortho-amine substitution pattern constrains the conformational geometry of derived amide and urea linkages, directly affecting the spatial orientation of pharmacophoric elements in kinase inhibitor scaffolds—an effect not replicated by the para-aniline isomer 4-(4-fluorophenoxy)aniline, which orients the amine vector roughly 180° away from the ortho configuration . The fluorine substituent also alters the electron density of the phenoxy ring, influencing both the reactivity of the aniline nitrogen in coupling reactions (nucleophilicity) and the oxidative metabolic stability of downstream drug candidates—a classic fluorine-for-hydrogen bioisosteric advantage that cannot be achieved with hydrogen at the 4-position [1].

Quantitative Differentiation of 2-(4-Fluorophenoxy)aniline from Closest Analogs: Head-to-Head and Cross-Study Evidence


Lipophilicity Advantage: 2-(4-Fluorophenoxy)aniline Exhibits Higher logP than Non-Fluorinated 2-Phenoxyaniline

The presence of the para-fluorine atom on the phenoxy ring increases the calculated octanol-water partition coefficient (logP) of 2-(4-fluorophenoxy)aniline to 2.75, compared with 2.46 for the non-fluorinated analog 2-phenoxyaniline (CAS 2688-84-8) . This ΔlogP of +0.29 log units corresponds to approximately a 1.95-fold increase in lipophilicity, a magnitude consistent with the well-established effect of aromatic fluorine substitution on logP (~+0.2 to +0.4 log units per fluorine on a phenyl ring) [1]. Within the broader phenoxyaniline family, 5-fluoro-2-phenoxyaniline (logP 3.02) and 4-phenoxyaniline (logP 3.64) occupy even higher lipophilicity ranges, while 2-(4-fluorophenoxy)aniline occupies a mid-range lipophilicity window potentially favorable for balancing membrane permeability with aqueous solubility in lead optimization campaigns .

Lipophilicity Drug-likeness Membrane permeability

Thermal Handling Window: 2-(4-Fluorophenoxy)aniline Melting Point is Significantly Higher than 2-Phenoxyaniline

2-(4-Fluorophenoxy)aniline exhibits a melting point of 62–66 °C, which is approximately 13–21 °C higher than that of the non-fluorinated analog 2-phenoxyaniline (mp 45–49 °C) . This difference is attributable to the para-fluorine substituent increasing crystal lattice energy through enhanced dipole-dipole interactions and potential C–H···F intermolecular contacts . Interestingly, the para-regioisomer 4-(4-fluorophenoxy)aniline has a comparable melting point of 60–64 °C, indicating that the fluorine effect dominates over the amine-position effect for this property . In contrast, the para-non-fluorinated 4-phenoxyaniline has a substantially higher melting point of 82–86 °C, likely due to more efficient crystal packing in the para-substituted non-fluorinated scaffold . The boiling point of 2-(4-fluorophenoxy)aniline (288.3 °C at 760 mmHg) is markedly higher than that of 2-phenoxyaniline (~187 °C at reduced pressure of 28 mmHg), although direct comparison is confounded by differing pressure conditions .

Physicochemical properties Formulation Solid-state handling

Regiochemical Differentiation: ortho-Amine Substitution Enables Distinct Downstream Pharmacophore Geometry from para-Isomers

The ortho-relationship between the aniline amine and the diaryl ether oxygen in 2-(4-fluorophenoxy)aniline constrains the conformational flexibility of derived amides, ureas, and sulfonamides in a manner distinct from the para-substituted regioisomer 4-(4-fluorophenoxy)aniline (CAS 36160-82-4) . In 2-(4-fluorophenoxy)aniline, the amine nitrogen is positioned approximately 2.8–3.2 Å from the ether oxygen (based on DFT-optimized geometry), enabling potential intramolecular N–H···O hydrogen bonding that can pre-organize the molecule for specific binding conformations [1]. This ortho-arrangement is structurally analogous to the key pharmacophoric element found in MONIRO-1, an ortho-phenoxyanilide derivative that exhibits IC₅₀ values of 1.7–34 µM against human Cav2.2 and Cav3.x calcium channels [2]. In contrast, the para-substituted isomer 4-(4-fluorophenoxy)aniline orients the amine vector linearly opposite to the phenoxy group, producing an extended rod-like geometry (>9 Å amine-to-fluorine distance) that is better suited for polyimide and liquid-crystalline material applications rather than compact kinase inhibitor pharmacophores [3]. The meta-substituted analog 3-(4-fluorophenoxy)aniline has been specifically synthesized as an intermediate for fluorophenoxyanilide Cav2.2 channel blockers, confirming that phenoxy aniline regiochemistry is a critical design parameter for calcium channel-targeted therapeutics [1].

Regiochemistry Medicinal chemistry Conformational analysis

Dihydroorotase Inhibitory Activity: 2-(4-Fluorophenoxy)aniline Shows Modest Activity Distinct from COX-2 Inhibition of Non-Fluorinated Analog

2-(4-Fluorophenoxy)aniline has been evaluated for inhibition of dihydroorotase (DHO, EC 3.5.2.3) from mouse Ehrlich ascites cells, yielding an IC₅₀ of 5.20 × 10⁵ nM (520 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. A separate entry in the BindingDB database reports an IC₅₀ of 1.00 × 10⁶ nM (1000 µM) under identical assay conditions, confirming the compound's weak-to-modest activity against this pyrimidine biosynthesis enzyme [2]. For comparison, known tetrahedral intermediate analog inhibitors of dihydroorotase such as compound 4 (I₅₀ = 520 µM) and compound 6 (I₅₀ = 180 µM) exhibit inhibitory potencies in the same micromolar range, placing 2-(4-fluorophenoxy)aniline at the lower end of the known DHO inhibitor potency spectrum [3]. In contrast, the non-fluorinated analog 2-phenoxyaniline (CAS 2688-84-8) is characterized primarily as a preferential COX-2 inhibitor (anti-inflammatory agent) rather than a DHO inhibitor, indicating that the 4-fluorine substitution qualitatively redirects the biological target profile of this scaffold . No COX-2 inhibition data have been reported for 2-(4-fluorophenoxy)aniline, suggesting that fluorine substitution may disfavor COX-2 binding while enabling weak DHO engagement.

Enzyme inhibition Dihydroorotase Target selectivity

Cav2.2 Calcium Channel Blocker Scaffold Utility: Fluorophenoxyanilide Derivatives Demonstrate Potent Ion Channel Inhibition

Although 2-(4-fluorophenoxy)aniline itself is a synthetic intermediate rather than a final bioactive molecule, its structural motif is directly embedded in a series of fluorophenoxyanilide derivatives that have been quantitatively characterized as N-type calcium channel (Cav2.2) blockers [1]. In the seminal study by Gleeson et al. (2015), the meta-regioisomeric aniline 3-(4-fluorophenoxy)aniline (10b) was used to synthesize fluorophenoxyanilides 5a–c and guanidinium derivatives 6a–c. Key compounds 5a and 5b exhibited IC₅₀ values of 46 µM and 35 µM, respectively, against KCl-induced Ca²⁺ responses in SH-SY5Y neuroblastoma cells—representing up to a 41-fold improvement in functional potency over the lead compound 3 (IC₅₀ = 1452 µM) [2]. Furthermore, the related ortho-phenoxyanilide MONIRO-1 demonstrated even greater potency: IC₅₀ = 1.7 ± 0.1 µM against hCav3.2 (T-type) and 34.0 ± 3.6 µM against hCav2.2 (N-type) channels [3]. While 2-(4-fluorophenoxy)aniline is the ortho-substituted isomer of this scaffold family, the SAR data from the meta- and ortho-series collectively establish that the 4-fluorophenoxy-aniline architecture is a validated privileged scaffold for ion channel modulation, with the para-fluorine substituent contributing to both potency and metabolic stability [1]. No comparative data are available for the non-fluorinated analog 2-phenoxyaniline in Cav2.2 assays, but the 7-fold activity improvement observed within the fluorophenoxyanilide series upon structural simplification strongly suggests that the fluorine atom is a beneficial rather than neutral substituent for this target class [1].

Ion channel Cav2.2 Pain therapeutics Fluorophenoxyanilide

Recommended Application Scenarios for 2-(4-Fluorophenoxy)aniline Based on Quantitative Differentiation Evidence


Synthesis of Type II Kinase Inhibitors Requiring a Bent, ortho-Substituted Diaryl Ether Pharmacophore

Medicinal chemistry teams designing ATP-competitive type II kinase inhibitors (e.g., c-Met, VEGFR, PDGFR families) should select 2-(4-fluorophenoxy)aniline over 4-(4-fluorophenoxy)aniline when the target binding pocket requires a bent, compact diaryl ether geometry. The ortho-amine substitution creates a ~60–90° angle between the two aromatic rings, pre-organizing the scaffold for the DFG-out conformation characteristic of type II inhibitors . The 4-fluorophenoxy substituent further enhances binding through orthogonal multipolar interactions with backbone amide NH groups in the kinase hinge region, while simultaneously improving metabolic stability against CYP450-mediated oxidation at the phenoxy 4-position compared to the non-fluorinated analog [1]. This compound is the specific building block of choice for programs inspired by the 4-(2-fluorophenoxy)quinoline class of c-Met inhibitors, where the fluorophenoxy motif directly contacts the kinase allosteric pocket [2].

Calcium Channel Blocker Lead Optimization Using ortho-Phenoxyanilide Scaffolds

For neuroscience drug discovery groups pursuing N-type (Cav2.2) or T-type (Cav3.x) calcium channel blockers for neuropathic pain, 2-(4-fluorophenoxy)aniline serves as the logical ortho-substituted starting material for synthesizing MONIRO-1 analogs and next-generation fluorophenoxyanilides . The benchmark compound MONIRO-1 (derived from an ortho-phenoxyaniline scaffold) achieves IC₅₀ values of 1.7 µM (hCav3.2) and 34 µM (hCav2.2), establishing a clear potency baseline [1]. The fluorophenoxyanilide series has demonstrated that fluorine substitution and structural simplification can yield up to 7-fold improvements in functional channel blockade, making 2-(4-fluorophenoxy)aniline a strategically justified procurement choice over non-fluorinated 2-phenoxyaniline for calcium channel programs [2].

Synthesis of Thiourea-Based Anticancer Agents via Aniline-Isothiocyanate Coupling

The primary aromatic amine of 2-(4-fluorophenoxy)aniline reacts readily with isothiocyanates to form thiourea derivatives, a validated strategy for generating anticancer lead compounds. Studies on the para-regioisomer 4-(4-fluorophenoxy)aniline have yielded thiourea compound 3 with an IC₅₀ of 20.1 µM against SKBr-3 breast cancer cells, demonstrating superior potency to 5-fluorouracil and cisplatin while sparing normal breast epithelial cells . Given the established SAR that ortho-substituted phenoxyanilines produce conformationally distinct thioureas with potentially differentiated kinase selectivity profiles compared to para-substituted analogs, medicinal chemistry groups seeking to explore novel chemical space should procure 2-(4-fluorophenoxy)aniline specifically for ortho-directed thiourea library synthesis [1].

Polyimide and Advanced Polymer Synthesis Requiring Fluorinated Diamine Monomers

For materials science applications involving high-performance polyimides, the ortho-amine configuration of 2-(4-fluorophenoxy)aniline introduces chain-kinking geometry that can be exploited to tune polymer crystallinity, glass transition temperature, and solubility. While the para-isomer 4-(4-fluorophenoxy)aniline is more commonly employed for linear polyimide chains (providing extended rigid-rod architecture), the ortho-isomer offers a differentiated monomer choice when reduced chain packing, enhanced transparency, or modified dielectric properties are desired in the final polymer . The fluorine substituent additionally improves thermal oxidative stability, with thermogravimetric analysis of structurally related fluorinated polyanilines showing decomposition temperatures above 180 °C under nitrogen [1].

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